6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a chromene core with a thiadiazole moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The chromene core is synthesized separately and then coupled with the thiadiazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols under mild conditions.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to inhibit certain enzymes, while the chromene core can interact with cellular receptors . These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole moiety and exhibits similar biological activities.
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: Another compound with a similar structure but different core, showing distinct bioactivities.
Uniqueness
6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a thiadiazole moiety. This dual structure imparts a wide range of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H13Cl2N3O3S2 |
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Molecular Weight |
478.4 g/mol |
IUPAC Name |
6-chloro-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H13Cl2N3O3S2/c1-10-6-16-13(7-14(10)22)15(26)8-17(28-16)18(27)23-19-24-25-20(30-19)29-9-11-2-4-12(21)5-3-11/h2-8H,9H2,1H3,(H,23,24,27) |
InChI Key |
YJIYKFVMHYKOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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